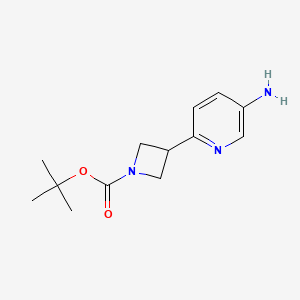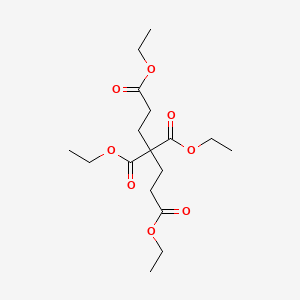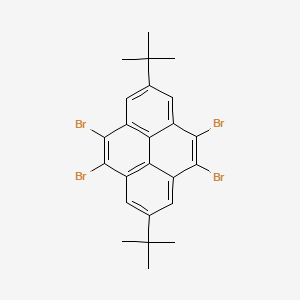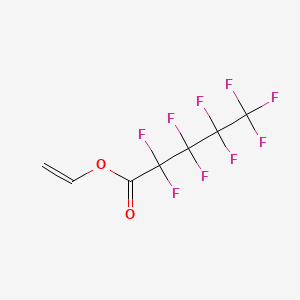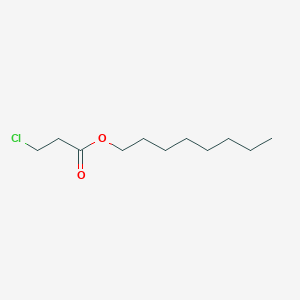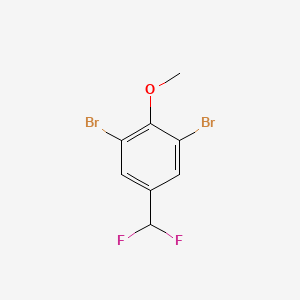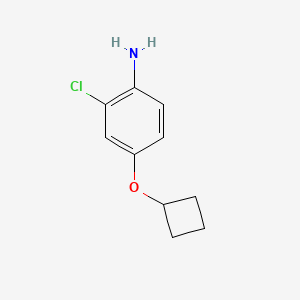
2-Chloro-4-cyclobutoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclobutoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a chloro group at the second position and a cyclobutoxy group at the fourth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclobutoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the second position.
Cyclobutoxylation: The next step involves the introduction of the cyclobutoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction using cyclobutyl alcohol and an appropriate base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyclobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 4-cyclobutoxyaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or sodium thiolate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Cyclobutoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-cyclobutoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with a nitro group instead of a cyclobutoxy group.
4-Chloroaniline: Lacks the cyclobutoxy group, making it less complex.
2-Chloro-4-methoxyaniline: Features a methoxy group instead of a cyclobutoxy group.
Uniqueness
2-Chloro-4-cyclobutoxyaniline is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-4-cyclobutyloxyaniline |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
Clave InChI |
FMDCEGSJTBBTRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
